molecular formula C8H14F3NO2 B1528477 tert-butyl N-(3,3,3-trifluoropropyl)carbamate CAS No. 1384428-84-5

tert-butyl N-(3,3,3-trifluoropropyl)carbamate

Cat. No.: B1528477
CAS No.: 1384428-84-5
M. Wt: 213.2 g/mol
InChI Key: GCJVFCJZMWUURS-UHFFFAOYSA-N
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Description

“tert-butyl N-(3,3,3-trifluoropropyl)carbamate” is a chemical compound with the molecular formula C8H15F3N2O2 . It is a powder form substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (CONH2) attached to a tert-butyl group and a 3,3,3-trifluoropropyl group . The InChI code for this compound is 1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.21 , and it exists in a physical form of powder . The compound has a predicted density of 1.151±0.06 g/cm3 and a predicted pKa of 10.34±0.43 .

Scientific Research Applications

Modification of Bioactive Compounds

The tert-butyl group is often used in medicinal chemistry to modify the properties of bioactive compounds, including those related to tert-butyl N-(3,3,3-trifluoropropyl)carbamate. Its incorporation can lead to changes in lipophilicity and metabolic stability, with several alternative substituents being explored to optimize these properties for drug discovery processes (Westphal et al., 2015).

Synthesis of Protected Amines

This compound is involved in the synthesis of protected amines through a mild and efficient one-pot Curtius rearrangement. This process allows for the formation of the desired tert-butyl carbamate at low temperatures, compatible with a variety of substrates, including those providing access to protected amino acids (Lebel & Leogane, 2005).

Structural and Reactivity Studies

The unique N-CF3 bond lengths and structural configurations of tert-butyl N-trifluoromethylcarbamate have been documented, offering insights into the molecular interactions and reactivity patterns relevant to this class of compounds. Such studies are essential for understanding the behavior of these molecules in various chemical environments (Brauer et al., 1988).

Chemoselective Transformations

The this compound group facilitates chemoselective transformations, allowing for the conversion of amino protecting groups under mild conditions. This capability is crucial for the synthesis of complex organic molecules with specific functional groups (Sakaitani & Ohfune, 1990).

Photocatalyzed Reactions

Innovative photocatalyzed reactions utilizing this compound derivatives have been developed to assemble complex organic structures, such as 3-aminochromones, under mild conditions. These methodologies enable the synthesis of diverse compounds with potential applications in various scientific fields (Wang et al., 2022).

Safety and Hazards

The safety information for “tert-butyl N-(3,3,3-trifluoropropyl)carbamate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(3,3,3-trifluoropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)12-5-4-8(9,10)11/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJVFCJZMWUURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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